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Executive Summary

Dermaseptin-J1 (DRS-J1) is a 26-residue, cationic, amphipathic antimicrobial peptide
originally isolated from the skin secretion of the Jandaia leaf frog (Phasmahyla jandaia).
Belonging to the broad Dermaseptin superfamily, it is characterized by a tryptophan residue at
position 3 and a conserved mid-region motif.[2][3] DRS-J1 exhibits potent membranolytic
activity against Gram-negative bacteria and fungi, making it a scaffold of interest for
overcoming antibiotic resistance. This guide details its physicochemical properties, synthesis
protocols, and mechanism of action.

Physicochemical Identity

The precise amino acid sequence and molecular characteristics are critical for quality control
during synthesis and formulation.

Sequence and Nomenclature[3]

e UniProt Accession: P86635

¢ Source Organism:Phasmahyla jandaia (Amphibia, Hylidae)[4]
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e Sequence (One-Letter):GLWKNMLSGIGKLAGQAALGAVKTLV-NH2[3]

e Sequence (Three-Letter): Gly-Leu-Trp-Lys-Asn-Met-Leu-Ser-Gly-lle-Gly-Lys-Leu-Ala-Gly-

GIn-Ala-Ala-Leu-Gly-Ala-Val-Lys-Thr-Leu-Val-NH2

o C-Terminal Modification: Amidation (-NH2) is essential for biological stability and cationic

charge retention.

Molecular Parameters

The following data is based on the amidated sequence.

Parameter Value Notes
) ) ) Truncated variants often lose
Peptide Length 26 Amino Acids
potency.
Molecular Formula C123H211N35030S1 Includes C-terminal amide.
Monoisotopic Mass 2694.57 Da Theoretical (Calculated).
Average Mass 2696.25 Da For low-res MS validation.
Highly cationic at physiological
Isoelectric Paoint (pl) ~10.58 i Py g
pH.
Derived from 3 Lys residues +
Net Charge (pH 7.0) +3 )
N-terminus.
o High ratio supports membrane
Hydrophobicity ~50%

insertion.

Structural Biology & Mechanism

Dermaseptin-J1 is a linear alpha-helical peptide. In aqueous solution, it adopts a random coil

conformation. Upon interaction with the hydrophobic environment of a lipid bilayer (or

membrane-mimetic solvents like TFE), it undergoes a rapid folding transition into an

amphipathic

-helix.
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The Amphipathic Helix

The helix is segregated into two distinct faces:

» Hydrophobic Face: Composed of Leu, Val, lle, Met, Ala, and Trp residues. This face anchors
the peptide into the lipid fatty acid chains.

» Hydrophilic (Cationic) Face: Composed of Lys, Ser, Thr, GIn, and Asn. This face interacts
with the negatively charged phosphate headgroups of bacterial membranes and the aqueous
solvent.

Mechanism of Action: The Carpet Model

Unlike pore-formers that insert perpendicularly (Barrel-Stave), Dermaseptin-J1 typically
follows the Carpet Mechanism.

o Step 1 (Electrostatic Attraction): The cationic peptide binds to the anionic bacterial
membrane surface.

o Step 2 (Accumulation): Peptides align parallel to the membrane surface, covering it like a
“carpet.”

o Step 3 (Disruption): Once a threshold concentration is reached, the membrane curvature is
disturbed, leading to micellization and disintegration of the bilayer.
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Figure 1: The "Carpet Model" mechanism of action for Dermaseptin-J1, illustrating the
transition from solution to membrane disruption.

Experimental Protocols: Synthesis & Purification

To ensure high purity (>95%) for biological assays, Fmoc Solid-Phase Peptide Synthesis
(SPPS) is the industry standard.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1577012/docs?utm_src=pdf-body-img#technical-guide-dermaseptin-j1-peptide-profile-and-engineering
https://www.benchchem.com/product/b1577012/docs?utm_src=pdf-body#technical-guide-dermaseptin-j1-peptide-profile-and-engineering
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577012?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis Workflow (Fmoc-SPPS)

Resin Selection: Rink Amide MBHA resin (0.5-0.7 mmol/g loading) is required to generate the
C-terminal amide.

o Swelling: Swell resin in DMF (Dimethylformamide) for 30 min.
» Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min).
e Coupling:

o Activate amino acid (5 eq) with HBTU/HCTU (5 eq) and DIPEA (10 eq).

o Reaction time: 45—-60 min under vortexing.

o Note: Double couple bulky residues (Val, lle, Thr) or the N-terminal region to prevent
deletion sequences.

o Cleavage:
o Cocktail: TFA (95%) / TIS (2.5%) / H20 (2.5%).
o Time: 2—3 hours at room temperature.

o Precipitate in cold diethyl ether.

Purification & Characterization

Crude peptide must be purified via RP-HPLC and verified by Mass Spectrometry.[5]

_____________________
Crude Peptide Solubilization Prep RP-HPLC
(Ether Precipitate) (10% Acetic Acid or H20) (€18 Column)

Fraction Collection
(UV 220/280 nm)

If Purity <95% If Purity >95% Lyophilization

(Final Powder)

QC: ESI-MS & Analytical HPLC
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Figure 2: Purification workflow ensuring removal of truncated by-products and scavengers.
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Biological Activity Profile

Dermaseptin-J1 is a broad-spectrum antibiotic with distinct selectivity.

Antimicrobial Spectrum[1]

o Gram-Negative Bacteria: Highly active against E. coli, P. aeruginosa, and K. pneumoniae.
The outer membrane does not significantly impede J1 due to its self-promoted uptake
capability.

o Gram-Positive Bacteria: Active against S. aureus, though MIC values may be slightly higher
compared to Gram-negatives due to the thick peptidoglycan layer.

e Fungi: Potent activity against Candida albicans and Cryptococcus neoformans.

e Protozoa: Like many dermaseptins, J1 shows activity against Leishmania species.[6]
Cytotoxicity (Hemolysis)

A critical parameter for therapeutic viability is the therapeutic index (TI).

o Hemolytic Activity: Dermaseptin-J1 generally shows low hemolysis at MIC concentrations
but can lyse erythrocytes at higher concentrations (>50-100 uM).

o Optimization: To improve TI, researchers often substitute hydrophobic residues on the non-
polar face with Alanine or introduce D-amino acids to destabilize the helix slightly, reducing
mammalian membrane toxicity while retaining antibacterial efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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